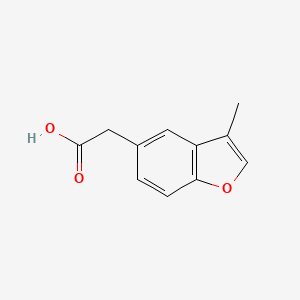

2-(3-Methyl-1-benzofuran-5-yl)aceticacid

Description

2-(3-Methyl-1-benzofuran-5-yl)acetic acid is a benzofuran-derived acetic acid analog characterized by a methyl group at the 3-position of the benzofuran ring and an acetic acid moiety at the 5-position. Benzofuran derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The acetic acid group enhances solubility and facilitates interactions with biological targets, making this compound a focus of structural and pharmacological studies.

Crystallographic tools like SHELX and ORTEP-3 (used for structural refinement and visualization, respectively) have been instrumental in elucidating the molecular geometry and intermolecular interactions of such compounds .

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(3-methyl-1-benzofuran-5-yl)acetic acid |

InChI |

InChI=1S/C11H10O3/c1-7-6-14-10-3-2-8(4-9(7)10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) |

InChI Key |

HMDVAXPWGLGIGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with 5-bromo-3-methylbenzofuran or 5-hydroxy-3-methylbenzofuran as precursors.

- Alkylation or halogenation at the 5-position allows introduction of the acetic acid side chain.

- The methyl group at the 3-position is introduced either before cyclization or by methylation of the benzofuran ring.

Cyclization and Formation of the Benzofuran Core

- Cyclization of o-hydroxyaryl ketones or phenols with α-haloketones or α-haloesters under acidic or basic conditions is a common route.

- For example, 4-chloronitrobenzene and 2-hexanone oxime can be reacted to form benzofuran intermediates, which upon further reaction steps yield substituted benzofurans.

Installation of the Acetic Acid Side Chain

- Alkylation of the benzofuran ring with haloacetic acid derivatives or esters (e.g., ethyl bromoacetate) under basic conditions.

- Subsequent hydrolysis of the ester group to the free acid is typically performed by alkaline hydrolysis using potassium hydroxide in aqueous methanol, followed by acidification and extraction.

Representative Experimental Procedure

A reported synthesis of related benzofuran acetic acid derivatives involves:

- Refluxing ethyl 2-(3-methyl-1-benzofuran-5-yl)acetate with potassium hydroxide in a water/methanol mixture for several hours.

- Cooling the reaction mixture, adding water, extracting with organic solvents.

- Acidifying the aqueous layer to pH 1 with hydrochloric acid to precipitate the free acid.

- Purification by column chromatography or recrystallization to obtain the pure 2-(3-Methyl-1-benzofuran-5-yl)acetic acid.

Reaction Conditions and Yields

Mechanistic Insights and Structural Analysis

- The cyclization involves nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl or halogenated carbon, forming the benzofuran ring.

- The methyl group at position 3 stabilizes the aromatic system and influences regioselectivity.

- Hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming the carboxylate intermediate, which upon acidification yields the free acid.

- X-ray crystallography studies confirm the structure of benzofuran acetic acid derivatives, showing intramolecular hydrogen bonding and dimer formation via carboxylic acid groups.

Comparative Analysis with Related Benzofuran Acetic Acids

Summary and Recommendations for Synthesis

- The most efficient preparation of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid involves a sequence of cyclization to form the benzofuran core, selective methylation, alkylation with haloacetate esters, and final alkaline hydrolysis.

- Reaction conditions should be optimized to maintain regioselectivity and high yield, particularly controlling temperature and pH during hydrolysis.

- Purification by recrystallization or chromatography ensures high purity for biological testing.

- Structural confirmation by X-ray crystallography is recommended to verify the substitution pattern and molecular conformation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3-Methyl-1-benzofuran-5-yl)acetic acid is an organic compound featuring a benzofuran moiety and an acetic acid functional group, with a methyl group attached to the benzofuran ring. It has a molecular formula of C11H10O3 . Research indicates that derivatives of this compound have potential biological activities, especially related to glucose metabolism and insulin secretion.

Scientific Research Applications

- GPR40 and FFA1 Agonist: Derivatives of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid have been identified as potent agonists for G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 (FFA1). These receptors are involved in glucose-dependent insulin secretion, suggesting potential applications in treating metabolic disorders such as type 2 diabetes.

- Antimicrobial Activity: Benzofuran-pyrazole-based compounds have demonstrated broad-spectrum antimicrobial activity, with notable inhibition against E. coli DNA gyrase B, suggesting potential applications in antibiotic development.

- Antifungal Activity: Research involving various benzofuranyl acetic acid amides revealed promising antifungal activity against Fusarium oxysporum, indicating that derivatives could serve as effective agents in agricultural applications.

- Neuroprotective Effects: Investigations into the neuroprotective effects of related benzofurans highlighted their potential in treating conditions like Alzheimer's disease by inhibiting butyrylcholinesterase.

- Psychoactive Benzofurans: Studies on benzofurans, such as 1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB), have shown that they can significantly increase extracellular serotonin levels . These compounds have effects analogous to those of MDMA, with the potential for similar serotonin toxicity .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- For example, the 5-fluoro analog’s crystal structure reveals planar geometry conducive to π-π stacking in biological systems .

- Methylsulfanyl vs. Methyl Groups : The -SCH₃ group in the 5-fluoro and 5-bromo analogs increases molecular weight and hydrophobicity compared to the -CH₃ group in the target compound. This may alter membrane permeability and metabolic stability .

- Acetyl-Oxy Substitution : The 3-acetyl-5-oxy analog (C₁₂H₁₀O₅) demonstrates significantly higher boiling point (416.2°C) and density (1.353 g/cm³) due to strong dipole-dipole interactions from the acetyl and ether-oxygen groups .

Structural and Industrial Relevance

- Crystallographic Trends : Derivatives like the 5-bromo and 5-fluoro analogs form hydrogen-bonded dimers in the solid state, a feature critical for stability and solubility. The target compound likely exhibits similar behavior, though direct data are absent in the provided evidence .

Research Findings and Limitations

Further in vitro/in vivo studies are needed.

Tool Dependency : Structural insights rely heavily on crystallographic programs like SHELX and ORTEP-3, which may introduce refinement biases in absence of high-resolution data .

Biological Activity

2-(3-Methyl-1-benzofuran-5-yl)acetic acid is an organic compound with a molecular formula of C11H10O3, characterized by a unique benzofuran moiety and an acetic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as type 2 diabetes. Its interactions with specific receptors involved in glucose metabolism and insulin secretion make it a subject of significant research interest.

Chemical Structure and Properties

The structure of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid features a methyl group attached to the benzofuran ring, influencing its biological activity. The compound is a derivative of benzofuran, a class known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 194.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that 2-(3-Methyl-1-benzofuran-5-yl)acetic acid acts as an agonist for G protein-coupled receptor 40 (GPR40) and free fatty acid receptor 1 (FFA1). These receptors play crucial roles in glucose-dependent insulin secretion, which is vital for maintaining glucose homeostasis. The activation of these receptors by the compound can lead to enhanced insulin secretion in response to glucose levels, suggesting its potential utility in managing type 2 diabetes .

In Vitro Studies

In vitro studies have shown that derivatives of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid exhibit significant biological activity:

- Insulin Secretion : Compounds similar to 2-(3-Methyl-1-benzofuran-5-yl)acetic acid have been demonstrated to enhance insulin secretion in pancreatic beta cells when stimulated by glucose. This effect is attributed to their action on GPR40 and FFA1 receptors.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of related benzofuran derivatives against various cancer cell lines. For instance, certain methyl-substituted benzofurans exhibited increased antiproliferative activity against A549 (lung cancer) cells compared to their unsubstituted counterparts .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2-(3-Methyl-1-benzofuran-5-yl)acetic acid | A549 | <0.01 |

| Other derivatives | A549 | Varies (0.229 - 19.1) |

This table illustrates the potency of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid compared to other derivatives, highlighting its potential as an anticancer agent.

Case Studies

A case study involving the administration of derivatives similar to 2-(3-Methyl-1-benzofuran-5-yl)acetic acid demonstrated significant reductions in tumor growth in animal models. The study reported that compounds activating GPR40 could effectively lower blood glucose levels and improve metabolic parameters in diabetic rats .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(3-Methyl-1-benzofuran-5-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor molecules (e.g., substituted benzaldehydes) under controlled conditions. Key steps include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency .

- Temperature Control : Maintaining temperatures between 60–80°C minimizes side reactions and improves yield .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the pure product .

- Monitoring : Thin-layer chromatography (TLC) with a 7:3 chloroform:methanol ratio tracks reaction progress .

Q. How can researchers confirm the structural integrity of 2-(3-Methyl-1-benzofuran-5-yl)acetic acid?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., methyl at δ ~2.3 ppm, benzofuran protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 191.1 for CHO) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O bond: 1.36 Å, benzofuran ring planarity) .

Q. What purification methods are effective for removing by-products in benzofuran derivatives?

- Methodological Answer :

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- Chromatography : Gradient elution (hexane → ethyl acetate) separates polar impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve structurally similar contaminants .

Advanced Research Questions

Q. How can crystallographic disorder in 2-(3-Methyl-1-benzofuran-5-yl)acetic acid derivatives be resolved?

- Methodological Answer :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) to enhance resolution. Collect >10,000 reflections for robust statistics .

- Refinement : SHELXL-2014 refines anisotropic displacement parameters. Constrain hydrogen atoms using riding models .

- Visualization : ORTEP-3 models thermal ellipsoids to identify disordered regions (e.g., methyl group rotational disorder) .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell (Å) | a = 12.209, b = 20.380, c = 7.434 |

| β angle (°) | 95.98 |

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived torsion angles with X-ray results (e.g., benzofuran dihedral angle ~5° deviation indicates conformational flexibility) .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic forms that may explain spectral discrepancies .

- Dynamic NMR : Variable-temperature H NMR probes rotational barriers in methyl groups .

Q. What strategies optimize structure-activity relationship (SAR) studies for benzofuran derivatives?

- Methodological Answer :

-

Functional Group Modification : Introduce halogens (e.g., fluoro at C5) to enhance bioactivity. Friedel-Crafts acylation adds substituents .

-

Biological Assays : Test against enzyme targets (e.g., protease-activated receptors) to correlate substituents with inhibition (IC) .

-

Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) on reactivity .

- Example SAR Table :

| Compound | Substituent | Activity (IC, μM) |

|---|---|---|

| 2-(3-Methyl-5-Cl)acetic acid | Chloro at C5 | 0.45 |

| 2-(3-Methyl-5-F)acetic acid | Fluoro at C5 | 0.78 |

Key Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.